molecular formula C11H14ClNO B8382971 2-Chloro-5-pentylnicotinaldehyde

2-Chloro-5-pentylnicotinaldehyde

Cat. No.: B8382971
M. Wt: 211.69 g/mol
InChI Key: CHEJEENUPHTEIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-pentylnicotinaldehyde is a substituted pyridine derivative featuring a chlorine atom at the 2-position, a pentyl group at the 5-position, and an aldehyde functional group at the 3-position of the pyridine ring. This compound is hypothesized to serve as a critical intermediate in pharmaceutical and agrochemical synthesis due to its reactive aldehyde group and hydrophobic pentyl chain.

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

2-chloro-5-pentylpyridine-3-carbaldehyde

InChI

InChI=1S/C11H14ClNO/c1-2-3-4-5-9-6-10(8-14)11(12)13-7-9/h6-8H,2-5H2,1H3

InChI Key

CHEJEENUPHTEIY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=C(N=C1)Cl)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 2-Chloro-5-pentylnicotinaldehyde with similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Melting Point (°C) Density (g/cm³)
This compound C₁₁H₁₄ClNO* ~213.7 (estimated) Cl (2), -C₅H₁₁ (5), -CHO (3) Not reported ~1.1 (estimated)
6-Chloronicotinaldehyde C₆H₄ClNO 141.56 Cl (6), -CHO (3) 77–81 1.332
5-Chloro-2-methoxynicotinaldehyde C₇H₆ClNO₂ 171.58 Cl (5), -OCH₃ (2), -CHO (3) Not reported Not reported
2-Methoxy-5-methylnicotinaldehyde C₈H₉NO₂ 151.16 -OCH₃ (2), -CH₃ (5), -CHO (3) Not reported Not reported

*Estimated based on structural analogs.

Key Observations :

  • The pentyl group in this compound significantly increases its molecular weight and lipophilicity compared to analogs with smaller substituents (e.g., methyl or methoxy groups). This enhances its solubility in organic solvents, making it suitable for hydrophobic reaction environments.
  • The absence of direct melting point data for this compound contrasts with 6-chloronicotinaldehyde, which has a well-defined range of 77–81°C .

Research Findings and Limitations

  • 6-Chloronicotinaldehyde has demonstrated utility in synthesizing kinase inhibitors and antiviral agents, as documented in pharmaceutical patent literature .
  • Methoxy- and methyl-substituted analogs (e.g., 2-Methoxy-5-methylnicotinaldehyde) are often employed in agrochemical research, where modified lipophilicity aids in pest penetration .
  • Data gaps: Experimental studies on this compound’s specific applications or toxicity are absent in the provided evidence.

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